![molecular formula C8H9N3OS B13099186 (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)
(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound features a methoxy group at the 7-position and a methanamine group at the 4-position of the benzo[c][1,2,5]thiadiazole ring. Benzo[c][1,2,5]thiadiazoles are known for their electron-accepting properties and are widely studied for their applications in organic electronics, photonics, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine typically involves the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: The core structure can be synthesized through a cyclization reaction involving ortho-diamines and thionyl chloride or sulfur monochloride.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[c][1,2,5]thiadiazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: The methoxy group can be substituted by other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced benzo[c][1,2,5]thiadiazole derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is studied for its electron-accepting properties, making it useful in the design of organic semiconductors and photovoltaic materials.
Biology
In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in imaging cellular structures such as lipid droplets, mitochondria, and plasma membranes .
Medicine
In medicinal chemistry, derivatives of benzo[c][1,2,5]thiadiazoles are explored for their potential as therapeutic agents, particularly in cancer treatment and antimicrobial applications .
Industry
Industrially, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
作用機序
The mechanism by which (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine exerts its effects is primarily through its electron-accepting properties. This allows it to participate in electron transfer reactions, which are crucial in its applications as a semiconductor or a fluorescent probe. The molecular targets and pathways involved include interactions with electron-rich species and participation in redox reactions.
類似化合物との比較
Similar Compounds
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Known for its use in organic photovoltaics and as a fluorescent sensor.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are also used as fluorophores and visible light organophotocatalysts.
Uniqueness
(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is unique due to the presence of both a methoxy group and a methanamine group, which can influence its electronic properties and reactivity. This makes it particularly versatile for applications in different fields, from organic electronics to medicinal chemistry.
特性
分子式 |
C8H9N3OS |
|---|---|
分子量 |
195.24 g/mol |
IUPAC名 |
(4-methoxy-2,1,3-benzothiadiazol-7-yl)methanamine |
InChI |
InChI=1S/C8H9N3OS/c1-12-6-3-2-5(4-9)7-8(6)11-13-10-7/h2-3H,4,9H2,1H3 |
InChIキー |
WHEGWWDSZWEBQU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=NSN=C12)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
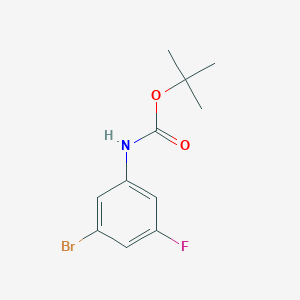
![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
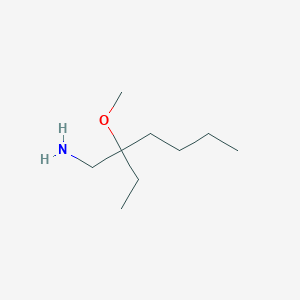


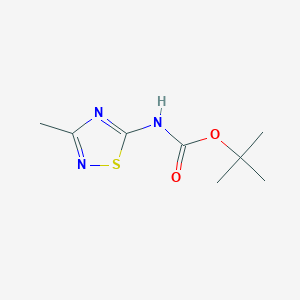
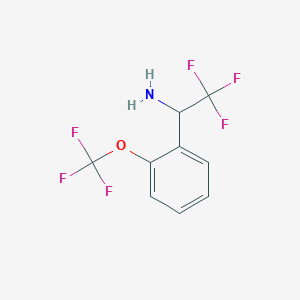
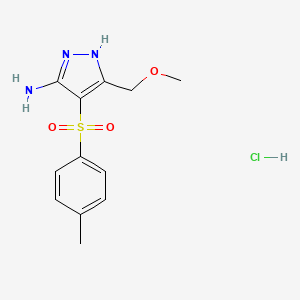
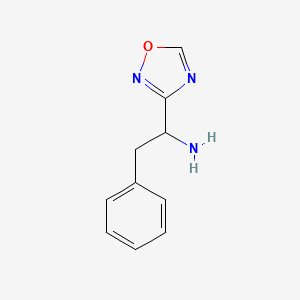


![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
